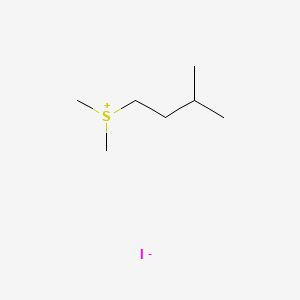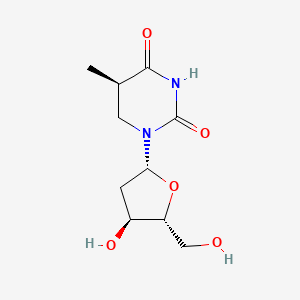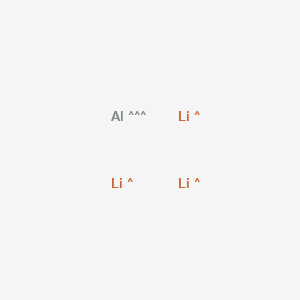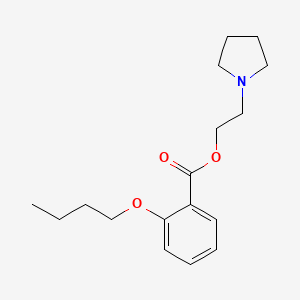
2-pyrrolidin-1-ylethyl 2-butoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-pyrrolidin-1-ylethyl 2-butoxybenzoate is an organic compound that features a pyrrolidine ring and a butoxybenzoate moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to the compound’s unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyrrolidin-1-ylethyl 2-butoxybenzoate typically involves the esterification of 2-butoxybenzoic acid with 2-pyrrolidin-1-ylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane (DCM) for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-pyrrolidin-1-ylethyl 2-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
2-pyrrolidin-1-ylethyl 2-butoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-pyrrolidin-1-ylethyl 2-butoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites. The ester moiety may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Etonitazene: A benzimidazole derivative with potent opioid effects.
Metonitazene: Another benzimidazole derivative with similar properties to etonitazene.
Isotonitazene: Structurally related to etonitazene and metonitazene, known for its high potency.
Uniqueness
2-pyrrolidin-1-ylethyl 2-butoxybenzoate is unique due to its specific combination of a pyrrolidine ring and a butoxybenzoate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
73713-57-2 |
|---|---|
Fórmula molecular |
C17H25NO3 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
2-pyrrolidin-1-ylethyl 2-butoxybenzoate |
InChI |
InChI=1S/C17H25NO3/c1-2-3-13-20-16-9-5-4-8-15(16)17(19)21-14-12-18-10-6-7-11-18/h4-5,8-9H,2-3,6-7,10-14H2,1H3 |
Clave InChI |
KQESKWPZXUYZEE-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=CC=C1C(=O)OCCN2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate](/img/structure/B14442010.png)
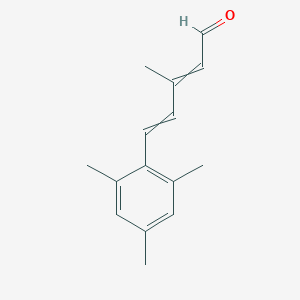
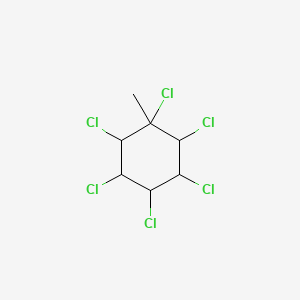
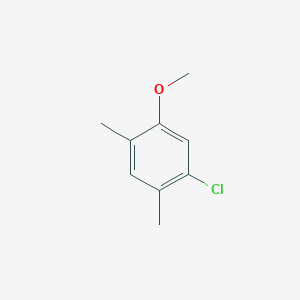
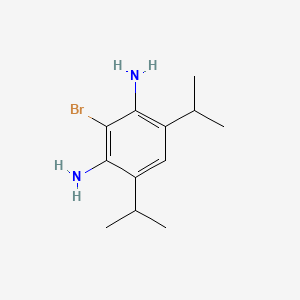
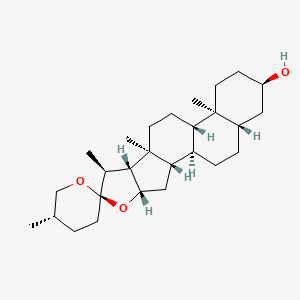
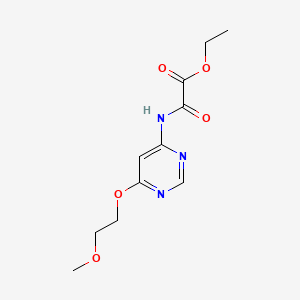
![3,3'-[1,2-Phenylenebis(oxy)]di(propan-1-ol)](/img/structure/B14442063.png)
